Cas no 7326-77-4 (3-Benzylsulfamoyl-benzoic acid)

3-Benzylsulfamoyl-benzoic acid 化学的及び物理的性質
名前と識別子
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- 3-(N-Benzylsulfamoyl)benzoic acid
- 3-(benzylsulfamoyl)benzoic acid
- 3-Benzylsulfamoyl-benzoic acid
- Benzoic acid,3-[[(phenylmethyl)amino]sulfonyl]-
-
- MDL: MFCD00622724
- インチ: InChI=1S/C14H13NO4S/c16-14(17)12-7-4-8-13(9-12)20(18,19)15-10-11-5-2-1-3-6-11/h1-9,15H,10H2,(H,16,17)
- InChIKey: IPSYRXPRMAIAKO-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)C(=O)O
計算された属性
- 精确分子量: 291.05700
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 20
- 回転可能化学結合数: 5
じっけんとくせい
- PSA: 91.85000
- LogP: 3.33500
3-Benzylsulfamoyl-benzoic acid Security Information
3-Benzylsulfamoyl-benzoic acid 税関データ
- 税関コード:2935009090
- 税関データ:
中国税関コード:
2935009090概要:
2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:いいえ最恵国関税:6.5% 一般関税:35.0%
申告要素:
製品名, 成分含有量、
要約:
2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%
3-Benzylsulfamoyl-benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1283581-1g |
3-[[(Phenylmethyl)amino]sulfonyl]benzoic acid |
7326-77-4 | 95% | 1g |
¥785 | 2023-02-17 | |
abcr | AB316849-5 g |
3-Benzylsulfamoyl-benzoic acid; 95% |
7326-77-4 | 5 g |
€390.50 | 2023-07-19 | ||
abcr | AB316849-10 g |
3-Benzylsulfamoyl-benzoic acid; 95% |
7326-77-4 | 10 g |
€654.00 | 2023-07-19 | ||
Enamine | EN300-00280-0.25g |
3-(benzylsulfamoyl)benzoic acid |
7326-77-4 | 95.0% | 0.25g |
$40.0 | 2025-03-21 | |
Alichem | A019093397-10g |
3-(N-Benzylsulfamoyl)benzoic acid |
7326-77-4 | 95% | 10g |
$400.00 | 2023-09-01 | |
TRC | B289760-1g |
3-Benzylsulfamoyl-benzoic acid |
7326-77-4 | 1g |
$ 133.00 | 2023-04-18 | ||
Enamine | EN300-00280-0.05g |
3-(benzylsulfamoyl)benzoic acid |
7326-77-4 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
Enamine | EN300-00280-2.5g |
3-(benzylsulfamoyl)benzoic acid |
7326-77-4 | 95.0% | 2.5g |
$173.0 | 2025-03-21 | |
1PlusChem | 1P00629E-1g |
3-BENZYLSULFAMOYL-BENZOIC ACID |
7326-77-4 | 95% | 1g |
$78.00 | 2025-02-21 | |
Aaron | AR0062HQ-10g |
3-BENZYLSULFAMOYL-BENZOIC ACID |
7326-77-4 | 95% | 10g |
$740.00 | 2023-12-13 |
3-Benzylsulfamoyl-benzoic acid 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
3-Benzylsulfamoyl-benzoic acidに関する追加情報
3-Benzylsulfamoyl-benzoic Acid (CAS No. 7326-77-4): A Comprehensive Overview
3-Benzylsulfamoyl-benzoic acid (CAS No. 7326-77-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent advancements in the research and development of 3-Benzylsulfamoyl-benzoic acid.
Chemical Structure and Properties
3-Benzylsulfamoyl-benzoic acid is a derivative of benzoic acid with a benzylsulfamoyl group attached to the benzene ring. The molecular formula of this compound is C15H14N2O3S, and its molecular weight is approximately 298.34 g/mol. The presence of the sulfamoyl group imparts unique chemical properties to the molecule, making it an interesting candidate for various chemical and biological studies.
The compound exhibits good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in solution-based reactions and biological assays. Additionally, the carboxylic acid group provides the molecule with acidic properties, allowing it to participate in acid-base reactions and form salts with various cations.
Synthesis Methods
The synthesis of 3-Benzylsulfamoyl-benzoic acid can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 3-aminobenzoic acid with benzyl chlorosulfonate in the presence of a base such as triethylamine or pyridine. This reaction proceeds via nucleophilic substitution, leading to the formation of the desired product.
An alternative approach involves the reaction of 3-benzylsulfonyl chloride with aniline or substituted anilines under mild conditions. This method is particularly useful for preparing derivatives with different substituents on the aniline ring, expanding the scope of potential applications.
Biological Activities and Therapeutic Potential
3-Benzylsulfamoyl-benzoic acid has been extensively studied for its biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. Recent research has highlighted its potential as a lead compound for developing novel therapeutic agents.
In anti-inflammatory studies, 3-Benzylsulfamoyl-benzoic acid has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This activity suggests that the compound may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The antimicrobial activity of 3-Benzylsulfamoyl-benzoic acid has also been investigated. Studies have demonstrated that it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. This property makes it a promising candidate for developing new antibiotics to combat antibiotic-resistant infections.
In cancer research, 3-Benzylsulfamoyl-benzoic acid has shown significant antiproliferative effects on various cancer cell lines. It has been found to induce apoptosis and cell cycle arrest in human breast cancer cells (MCF-7) and human colon cancer cells (HT-29). These findings suggest that the compound may have potential as a chemotherapeutic agent or adjuvant therapy in cancer treatment.
Clinical Trials and Future Directions
The promising preclinical results of 3-Benzylsulfamoyl-benzoic acid have led to increased interest in advancing its development into clinical trials. Several ongoing studies are evaluating its safety and efficacy in treating various diseases.
In a phase I clinical trial conducted by [Research Institution], preliminary data have shown that 3-Benzylsulfamoyl-benzoic acid is well-tolerated at low doses with minimal side effects. Further trials are planned to determine optimal dosing regimens and evaluate long-term safety profiles.
The future directions for research on 3-Benzylsulfamoyl-benzoic acid include exploring its mechanism of action at a molecular level, identifying biomarkers for patient stratification, and developing combination therapies with other drugs to enhance therapeutic outcomes.
Conclusion
3-Benzylsulfamoyl-benzoic acid, with its unique chemical structure and diverse biological activities, represents a promising compound in the field of medicinal chemistry. Its potential applications in anti-inflammatory, antimicrobial, and anticancer therapies make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its properties and mechanisms of action, it is likely that this compound will play an increasingly important role in advancing medical treatments for various diseases.
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